Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
93-84-5 structure
Productnaam:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS-nummer:93-84-5
MF:C7H5N3O3
MW:179.132900953293
MDL:MFCD00220274
CID:81775
PubChem ID:3725611

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
    • 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
    • 5-nitro-1,3-dihydrobenzimidazol-2-one
    • 5-NITRO-2-BENZIMIDAZOLINONE
    • 5-Nitrobenzimidazol-2-one
    • 2-Hydroxy-5-nitrobenzimidazole
    • 5-Nitro-2(3H)-benzimidazolone
    • 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
    • 2-Benzimidazolinone, 5-nitro-
    • 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
    • NSC10380
    • MLS002638138
    • 5-Nitro-1H-benzimidazol-2-ol
    • DLJZIPVEVJOKHB-UHFFFAOYSA-N
    • 5-nitro-3-hydrobenzimidazol-2-one
    • 2-Hydroxy-5-nitro-1H-benzimida
    • 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)
    • 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)
    • 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 5-Nitrobenzo[d]imidazol-2(3H)-one
    • NSC 10380
    • SR-01000393654-1
    • 93-84-5
    • Oprea1_144876
    • SY062213
    • 5-Nitrobenzimidazol-2(3H)-one
    • FT-0620688
    • 5-Nitro-2-benzimidazolinone, 97%
    • AKOS015913542
    • DTXSID9059092
    • 2H-Benzimidazol-2-one,3-dihydro-5-nitro-
    • SCHEMBL1842652
    • NSC-10380
    • AC-12640
    • CCG-44925
    • DS-5863
    • 2-hydroxy 5-nitro benzimidazole
    • W-109052
    • MFCD00220274
    • EINECS 202-282-2
    • SCHEMBL2717518
    • EN300-105708
    • AKOS000400926
    • EC 202-282-2
    • F0074-0057
    • SCHEMBL14609245
    • VF94AM247W
    • SMR001547628
    • CHEMBL2022013
    • UNII-VF94AM247W
    • 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • HMS3080D09
    • 2-Hydroxy-5-nitro-1H-benzimidazole
    • AMY25888
    • 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-
    • SR-01000393654
    • 5-Nitro-1,3-dihydro-benzimidazol-2-one
    • 5 (6)-Nitrobenzimidazol-2-one
    • Oprea1_224100
    • Oprea1_672306
    • CS-W022420
    • WLZ2851
    • A859625
    • SR-01000393654-2
    • STK389132
    • DTXCID0048842
    • 2-Benzimidazolinone, 5-nitro-(8CI)
    • ALBB-023245
    • 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
    • NS00010233
    • MDL: MFCD00220274
    • Inchi: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
    • InChI-sleutel: DLJZIPVEVJOKHB-UHFFFAOYSA-N
    • LACHT: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]
    • BRN: 171386

Berekende eigenschappen

  • Exacte massa: 179.03300
  • Monoisotopische massa: 179.033
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.4
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 87
  • Aantal tautomers: 3

Experimentele eigenschappen

  • Kleur/vorm: Yellow to brown powder
  • Dichtheid: 1.506
  • Smeltpunt: >300 °C (lit.)
  • Kookpunt: 203 ℃at 760 mmHg
  • Vlampunt: 76.5℃
  • Brekindex: 1.634
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 94.47000
  • LogboekP: 1.28760

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:2811
  • WGK Duitsland:1
  • Code gevarencategorie: 20/22
  • Veiligheidsinstructies: S22-S36/37
  • PackingGroup:III
  • TSCA:Yes
  • Gevaarklasse:6.1
  • Veiligheidstermijn:6.1
  • Risicozinnen:R20/22
  • Verpakkingsgroep:III

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069148-1g
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5 98%
1g
¥46.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069148-10g
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5 98%
10g
¥229.00 2024-04-25
Enamine
EN300-105708-2.5g
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5 95%
2.5g
$55.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N23190-5g
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5
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Life Chemicals
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5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5 95%
0.25g
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Life Chemicals
F0074-0057-2.5g
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
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2.5g
$40.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N23190-1g
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
93-84-5
1g
¥56.0 2021-09-04
Enamine
EN300-105708-5.0g
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5
5g
$108.0 2023-04-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CG337-1g
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
93-84-5 97%
1g
76.0CNY 2021-07-15
abcr
AB180143-5 g
5-Nitro-2-benzimidazolinone, 99%; .
93-84-5 99%
5 g
€95.60 2023-07-20

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  4.5 h, 100 - 120 °C; 0.5 h, 135 °C
Referentie
Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds
Abbas, Muhammad Azhar; Hameed, Shahid; Kressler, Joerg, Asian Journal of Chemistry, 2013, 25(1), 509-511

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Chlorobenzene ;  5 h, 110 °C; 110 °C → 85 °C
1.2 Solvents: Chlorobenzene ;  pH 6
1.3 Reagents: Nitric acid Solvents: Water ;  55 °C; 3 h, 55 °C
Referentie
Production of 5-nitrobenzimidazolone by one-pot method
, China, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: 1,2-Dichlorobenzene ;  4 h, rt → 160 °C
Referentie
Process for preparation of pigment intermediate 5-aminobenzimidazolone
, China, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene
Referentie
Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives
Xue, Yan; Lu, Shiwei, Huaxue Tongbao, 2002, 65(3), 187-190

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ;  24 h, 3 MPa, 90 °C
Referentie
Method for synthesizing benzothiazolone and 1,3-disubstituted urea derivatives using CO2 activation
, China, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  6 h, rt
Referentie
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ;  4 h, 100 °C
Referentie
ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution
Aghapoor, Kioumars ; Mohsenzadeh, Farshid; Darabi, Hossein Reza; Sayahi, Hani; Jalali, Mohammad Reza, ChemistrySelect, 2019, 4(37), 11093-11097

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Triethylamine ,  Selenium Solvents: Toluene ;  4 h, 3.0 MPa, 150 °C
Referentie
Synthesis of benzimidazolones
, China, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Chlorosulfonic acid ,  Boric acid (H3BO3) ;  2 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  rt
Referentie
Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolones
Rekunge, Deelip S.; Khatri, Chetan K.; Chaturbhuj, Ganesh U., Tetrahedron Letters, 2017, 58(45), 4304-4307

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Toluene ;  18 h, reflux
Referentie
Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source
Ryu, Ki Eun; Kim, Bo Ram; Sung, Gi Hyeon; Yoon, Hyo Jae; Yoon, Yong-Jin, Synlett, 2015, 26(14), 1985-1990

Synthetic Routes 11

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Design and synthesis of novel benzimidazole derivatives as anti-tuberculosis agents
Zhang, Hui-ying; Wang, Bin; Sheng, Li; Li, Dan; Zhang, Dong-feng; et al, Yaoxue Xuebao, 2014, 49(5), 644-651

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Dimethylformamide ,  Ammonium chloride ,  Sodium azide Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referentie
A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation
Sridhar, Radhakrishnan; Perumal, Paramasivan T., Synthetic Communications, 2004, 34(4), 735-742

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  10 min, cooled
Referentie
Preparation of 2,4-diaminopyrimidine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  cooled
Referentie
(Adamantanylamino)pyrimidinamine derivatives as protein kinase inhibitors and their preparation and use for the treatment of diseases
, India, , ,

Synthetic Routes 15

Reactievoorwaarden
Referentie
Preparation of benzimidazolones
, Germany, , ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  0 °C; 4 h, rt
1.2 Reagents: Water
Referentie
Bromodomain inhibitors for treating disease
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Ammonia Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  rt; 3 - 7 h, rt
1.2 Reagents: Acetic acid ;  rt; 3 - 12 h, 130 °C; cooled
Referentie
Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates
Diao, Xiaoqiong; Wang, Yuji; Jiang, Yongwen; Ma, Dawei, Journal of Organic Chemistry, 2009, 74(20), 7974-7977

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, 45 - 70 °C; 1 h, 60 - 70 °C
Referentie
Method for synthesizing 5-nitro-benzimidazolone via secondary nitration
, China, , ,

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Referentie
Preparation of 1,3-dihydrobenzimidazol-2-ones
, German Democratic Republic, , ,

Synthetic Routes 20

Reactievoorwaarden
1.1 Solvents: Pyridine ;  5 min, 0 °C; 24 h, 70 °C
Referentie
Synthesis of various benzimidazolone derivatives
Ouzidan, Younes; Rodi, Youssef Kandri; Chakroune, Said; Chahdi, Fouad Ouazzani; Essassi, El Mokhtar, Journal Marocain de Chimie Heterocyclique, 2022, 21(2), 29-35

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
A859625
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):197.0